molecular formula C23H25BrN2O3 B4714849 3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide

3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide

Cat. No. B4714849
M. Wt: 457.4 g/mol
InChI Key: LENRZMHFEVYRND-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BMMA, and it is a member of the acrylamide family of compounds.

Mechanism of Action

BMMA inhibits cysteine proteases by irreversibly binding to the active site of these enzymes. This binding results in the formation of a covalent bond between BMMA and the cysteine residue in the active site. This covalent bond prevents the protease from functioning properly, which leads to the inhibition of its activity.
Biochemical and Physiological Effects:
BMMA has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BMMA can inhibit the activity of a variety of cysteine proteases, including cathepsin B, cathepsin K, and caspase-3. Additionally, BMMA has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspase-3.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMMA is its potency as a cysteine protease inhibitor. This compound is highly effective at inhibiting the activity of these enzymes, which makes it a valuable tool for studying their function. However, one limitation of BMMA is its irreversibility. Once BMMA binds to the active site of a protease, it cannot be removed. This can make it difficult to study the effects of BMMA over time.

Future Directions

There are a number of future directions for research involving BMMA. One area of interest is the development of more specific cysteine protease inhibitors. BMMA is effective at inhibiting a broad range of cysteine proteases, but it is not highly selective for any one enzyme. Developing more selective inhibitors could lead to a better understanding of the function of individual proteases in various biological processes. Additionally, BMMA could be used in the development of new cancer therapies. The ability of BMMA to induce apoptosis in cancer cells makes it a promising candidate for further study in this area.

Scientific Research Applications

BMMA has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. BMMA is a potent inhibitor of cysteine proteases, and it has been used to study the activity of these enzymes in vitro and in vivo. Additionally, BMMA has been used to study the mechanism of action of other compounds, such as small molecule inhibitors and antibodies.

properties

IUPAC Name

(E)-3-(5-bromo-2-pentoxyphenyl)-2-cyano-N-(2-methoxy-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O3/c1-4-5-6-11-29-21-10-8-19(24)14-17(21)13-18(15-25)23(27)26-20-12-16(2)7-9-22(20)28-3/h7-10,12-14H,4-6,11H2,1-3H3,(H,26,27)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENRZMHFEVYRND-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide
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3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide
Reactant of Route 3
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3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide
Reactant of Route 4
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3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide
Reactant of Route 6
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3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide

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